Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate
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Overview
Description
Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate is a chemical compound with the molecular formula C15H18ClNO3S . It is a derivative of benzoic acid and contains a chlorine atom, an amino group, and a cyclopropylmethoxycarbonothioyl group, which is a sulfur-containing functional group .
Preparation Methods
The synthesis of Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylmethanol in the presence of a base to form the corresponding ester. This ester is then reduced to the amine, which is subsequently reacted with a thioxomethylating agent to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Methylethyl 2-chloro-5-(((cyclopropylmethoxy)thioxomethyl)amino)benzoate can be compared with other similar compounds such as:
Methyl 2-chloro-5-(cyclopropylmethoxy)benzoate: This compound shares a similar structure but lacks the thioxomethylamino group.
1-methylethyl 2-chloro-5-{[(cyclopropylmethoxy)carbonothioyl]amino}benzoate: This compound has a similar functional group but differs in the position of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
165549-72-4 |
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Molecular Formula |
C15H18ClNO3S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(cyclopropylmethoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C15H18ClNO3S/c1-9(2)20-14(18)12-7-11(5-6-13(12)16)17-15(21)19-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,21) |
InChI Key |
GDFCCUORXHCVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCC2CC2)Cl |
Origin of Product |
United States |
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